molecular formula C4H4BrN3O2 B189731 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 6312-73-8

6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No.: B189731
CAS No.: 6312-73-8
M. Wt: 206.00 g/mol
InChI Key: FSLBEEVCUZFKRL-UHFFFAOYSA-N
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Description

6-Amino-5-bromouracil is a derivative of uracil, a pyrimidine base found in RNA. This compound is characterized by the presence of an amino group at the sixth position and a bromine atom at the fifth position of the uracil ring.

Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-aminouracil, also known as 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, is the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various cellular functions.

Mode of Action

5-Bromo-6-aminouracil interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal functioning of the Ribonuclease pancreatic, leading to changes in RNA metabolism .

Biochemical Pathways

The compound affects the biochemical pathways related to RNA metabolism. By inhibiting the Ribonuclease pancreatic, it disrupts the normal breakdown of RNA molecules, which can have downstream effects on protein synthesis and other cellular processes .

Pharmacokinetics

It is known that the compound is soluble in dmso and dmf , which suggests that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The action of 5-Bromo-6-aminouracil leads to changes in RNA metabolism, which can have various molecular and cellular effects. For example, it has been reported that the compound can act as an antitumor, antibacterial, and antiviral drug . It can also block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-aminouracil. For instance, the compound’s action can be influenced by the presence of other molecules in the cell, the pH of the environment, and the temperature . Furthermore, the compound’s efficacy and stability can be affected by storage conditions. It is recommended to store the compound at -20° C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Amino-5-bromouracil can be synthesized through various methods. One common approach involves the bromination of 6-aminouracil. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the fifth position of the uracil ring .

Industrial Production Methods: In an industrial setting, the synthesis of 6-amino-5-bromouracil may involve large-scale bromination reactions using automated systems to ensure precision and safety. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Comparison with Similar Compounds

Properties

IUPAC Name

6-amino-5-bromo-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLBEEVCUZFKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212460
Record name 6-Amino-5-bromouracil
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Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-73-8
Record name 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-5-bromouracil
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Record name 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione
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Q & A

Q1: What makes 5-Bromo-6-aminouracil a potential candidate for inhibiting tumor growth?

A1: Research suggests that 5-Bromo-6-aminouracil shows promise as a thymidine phosphorylase (dThdPase) inhibitor. [, ] dThdPase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting dThdPase, 5-Bromo-6-aminouracil could potentially suppress the growth and spread of tumor cells by limiting their access to the necessary blood supply. []

Q2: How potent is 5-Bromo-6-aminouracil in inhibiting thymidine phosphorylase activity compared to other similar compounds?

A2: Studies have demonstrated that 5-Bromo-6-aminouracil effectively inhibits dThdPase with an IC50 value of 7.6 µM. [] This indicates a significant level of potency in blocking the enzyme's activity. Furthermore, a related compound, 5-bromo-6-acetyloaminouracil, exhibited even greater potency, inhibiting dThdPase activity by approximately 80% at a concentration of 0.2 mM. [] These findings highlight the potential of these compounds as dThdPase inhibitors and warrant further investigation into their therapeutic applications.

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